molecular formula C10H9ClN2O3S B13994040 1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 62032-05-7

1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B13994040
CAS No.: 62032-05-7
M. Wt: 272.71 g/mol
InChI Key: JSTGAIJMIWATCZ-UHFFFAOYSA-N
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Description

1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the acetyl and methyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
  • 1-Acetyl-5-(5-fluorothiophen-2-yl)-5-methylimidazolidine-2,4-dione
  • 1-Acetyl-5-(5-methylthiophen-2-yl)-5-methylimidazolidine-2,4-dione

Uniqueness

1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs with different substituents.

Properties

CAS No.

62032-05-7

Molecular Formula

C10H9ClN2O3S

Molecular Weight

272.71 g/mol

IUPAC Name

1-acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O3S/c1-5(14)13-9(16)12-8(15)10(13,2)6-3-4-7(11)17-6/h3-4H,1-2H3,(H,12,15,16)

InChI Key

JSTGAIJMIWATCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=C(S2)Cl

Origin of Product

United States

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